molecular formula C7H9NO B1592344 2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile CAS No. 204651-40-1

2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile

Cat. No.: B1592344
CAS No.: 204651-40-1
M. Wt: 123.15 g/mol
InChI Key: XITDIIYCZBJKTM-UHFFFAOYSA-N
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Description

2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile is an organic compound that features a pyran ring fused with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile typically involves the reaction of dihydropyran with acetonitrile under specific conditions. One common method includes the use of molecular iodine as a catalyst, which facilitates the formation of the pyran ring under solvent-free conditions at ambient temperature . Another approach involves the use of Grubbs’ catalysts in an olefin metathesis/double bond migration sequence .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and efficiency. The use of hydride sources such as sodium hydride (NaH) or sodium borohydride (NaBH4) can enhance the reaction rates and product formation .

Chemical Reactions Analysis

Types of Reactions

2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, Grubbs’ catalysts, and hydride sources like NaH and NaBH4 . The reactions are typically carried out under mild conditions, often at ambient temperature and atmospheric pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds.

Scientific Research Applications

2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile involves its interaction with molecular targets through its reactive functional groups. The pyran ring and acetonitrile group can participate in various chemical reactions, leading to the formation of new compounds with potential biological activities .

Properties

IUPAC Name

2-(oxan-4-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c8-4-1-7-2-5-9-6-3-7/h1H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XITDIIYCZBJKTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600275
Record name (Oxan-4-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204651-40-1
Record name (Oxan-4-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile
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2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile
Reactant of Route 3
2-(Dihydro-2H-pyran-4(3H)-ylidene)acetonitrile

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